2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJKWNBAUAVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents including methoxy and fluorophenyl groups. The synthesis typically involves multi-step reactions that optimize yield and purity. The general synthetic route includes:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of substituents such as the 3,4-dimethoxyphenyl and 4-fluorophenyl groups using electrophilic aromatic substitution methods.
Biological Activity
Compounds containing thieno[3,2-d]pyrimidine structures have demonstrated a variety of biological activities including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of thieno[3,2-d]pyrimidine were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects .
- Anticancer Properties : Research indicates that several thieno[3,2-d]pyrimidine derivatives possess cytotoxic effects on cancer cell lines. For example, studies have highlighted their ability to induce apoptosis in human tumor cells .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as topoisomerases and protein kinases. This inhibition is crucial for their potential use in cancer therapy .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of compounds related to the target structure:
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of various thiadiazole derivatives against Candida albicans and Staphylococcus aureus. Results indicated that certain analogs exhibited promising activity .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that specific thieno[3,2-d]pyrimidine derivatives significantly reduced cell viability compared to control groups .
- Mechanism of Action Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets at the molecular level. These studies provide insights into how structural modifications can enhance efficacy .
Comparative Analysis
The biological activities of similar compounds can be summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine core with methoxy substitution | Antibacterial |
| 5-methylthiazole derivatives | Thiazole ring fused with various aromatic systems | Anticancer |
| 1H-benzimidazole derivatives | Benzimidazole core with various substituents | Antifungal |
This table illustrates the diversity within this chemical class while highlighting the unique combination of functional groups in the target compound that may confer distinct biological properties.
Scientific Research Applications
Biological Activities
The thieno[3,2-d]pyrimidine core of this compound is associated with a range of biological activities:
- Antimicrobial Properties : Research indicates that derivatives of thieno-pyrimidines exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and interfering with DNA replication processes .
- Anticancer Potential : Compounds within this class have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally similar to this one have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in inflammation .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .
Anticancer Mechanisms
In vitro studies demonstrated that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide effectively inhibited the proliferation of cancer cells by inducing apoptosis and preventing cell cycle progression .
Anti-inflammatory Screening
Research on the anti-inflammatory potential of pyrimidine derivatives showed promising results in inhibiting COX-1/COX-2 enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .
Molecular Properties
The molecular formula for this compound is , with a molecular weight of approximately 477.57 g/mol. Its structural complexity contributes to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Trends and Implications
Core Substituents :
- Acetamide Substituents: Fluorophenyl (target compound) balances metabolic stability and moderate lipophilicity.
Synthetic Accessibility :
Hypothesized Bioactivity and Target Interactions
- The target compound’s 3,4-dimethoxyphenyl group may facilitate interactions with hydrophobic enzyme pockets, while the 4-fluorophenyl acetamide could engage in π-π stacking or dipole interactions. Docking studies (e.g., Glide XP) suggest such motifs enhance binding affinity in enclosed environments .
- Compared to IWP-3, the absence of a benzothiazole ring in the target compound may reduce Wnt pathway activity but broaden target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
